molecular formula C17H23N7O B2458558 4-{6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2415601-22-6

4-{6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B2458558
CAS No.: 2415601-22-6
M. Wt: 341.419
InChI Key: FFTMLZFPSIKGFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that features a morpholine ring substituted with a pyrimidine and piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, H2O2

    Reducing agents: H2 with Pd/C

    Nucleophiles: Alkyl halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce fully hydrogenated derivatives .

Scientific Research Applications

4-{6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{6-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. Specific pathways involved can include inhibition of kinase activity or modulation of neurotransmitter receptors .

Properties

IUPAC Name

4-[6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O/c1-14-2-3-18-17(21-14)24-6-4-22(5-7-24)15-12-16(20-13-19-15)23-8-10-25-11-9-23/h2-3,12-13H,4-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTMLZFPSIKGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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